![molecular formula C4H2ClNO2S B1590538 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde CAS No. 55359-96-1](/img/structure/B1590538.png)
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde
Overview
Description
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde (4-Cl-THC) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and is often used as a reagent in the synthesis of other compounds. 4-Cl-THC has a wide range of biochemical and physiological effects and is a valuable tool for researchers in a variety of fields.
Scientific Research Applications
Synthesis of Coumarin-Chalcone Hybrid Molecules
The compound is used in the synthesis of coumarin-chalcone hybrid molecules . These hybrid molecules are synthesized using various aromatic aldehydes and have shown significant antioxidant potential . Specifically, compounds 5o and 5k exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) .
Antioxidant Activity
The compound plays a crucial role in the inhibition of oxidative stress . Oxidative stress is a prime mechanism in the treatment of several disease conditions . The coumarin-chalcone treatment, which uses this compound in its synthesis, has the potential to be optimized further to generate scaffolds capable to treat many pathological conditions .
Reaction with Monosubstituted Ureas
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde reacts with monosubstituted ureas to give cis- (Z)-and trans- (E)-N- (2,4-dioxothiazolidin-5-ylidenemethyl)ureas . This reaction involves a rearrangement with oxide ion transfer . The cis (Z) Isomers are formed in methanol or dimethylformamide, while both individual cis (Z) and trans (E) isomers and their mixtures are isolated in the reaction performed in acetic acid .
Synthesis of Thiadiazole
The compound is used in the synthesis of thiadiazole . Thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen in its ring structure . It has been used in the development of various pharmaceuticals due to its wide range of biological activities .
properties
IUPAC Name |
4-chloro-2-oxo-3H-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-3-2(1-7)9-4(8)6-3/h1H,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJVASOIWDZPCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(NC(=O)S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480054 | |
Record name | 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde | |
CAS RN |
55359-96-1 | |
Record name | 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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